molecular formula C11H13NO2S B6257591 1,2-diethoxy-4-isothiocyanatobenzene CAS No. 933829-49-3

1,2-diethoxy-4-isothiocyanatobenzene

Cat. No.: B6257591
CAS No.: 933829-49-3
M. Wt: 223.3
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Description

1,2-Diethoxy-4-isothiocyanatobenzene is an organic compound with the CAS number 933829-49-3 and the molecular formula C11H13NO2S . It features an isothiocyanate functional group (-N=C=S), which is highly reactive towards nucleophiles such as amines, making it a valuable reagent for the synthesis of thiourea derivatives and the bioconjugation of biomolecules . Isothiocyanates are widely used in the Edman degradation for peptide sequencing, and their strong electrophilicity allows them to interact with various biological targets . In biomedical research, isothiocyanates (ITCs) are a focus of significant interest due to their demonstrated anticancer, antimicrobial, and anti-inflammatory properties . Synthetic isothiocyanates, like this compound, are investigated for their potential to overcome drug resistance in cancers such as non-small-cell lung cancer (NSCLC) . Studies show that certain ITCs can reverse the epithelial to mesenchymal transition (EMT) phenotype in cisplatin-resistant cancer cells, reduce their migratory potential, and re-sensitize them to chemotherapy agents . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with care, as it is classified with the signal word 'Danger' and carries hazard statements including H301 (Toxic if swallowed) and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . Appropriate safety precautions should be taken in a controlled laboratory environment.

Properties

CAS No.

933829-49-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 1,2-Diethoxy-4-isothiocyanatobenzene

[1]

Executive Summary

1,2-Diethoxy-4-isothiocyanatobenzene (also known as 3,4-diethoxyphenyl isothiocyanate ) is a specialized electrophilic intermediate used primarily in the synthesis of bioactive thiourea derivatives and sulfur-containing heterocycles.[1][2] Distinguished by its 3,4-diethoxy substitution pattern , this compound offers a unique balance of lipophilicity and electronic reactivity compared to its methoxy or unsubstituted analogs.[1]

In drug discovery, this scaffold is a "privileged structure" for generating diarylthioureas —a class of compounds exhibiting potent antiviral (e.g., non-nucleoside reverse transcriptase inhibitors), anticancer, and antitubercular activities.[1] The ethoxy groups at positions 3 and 4 enhance the molecule's lipid solubility (LogP), improving the membrane permeability of downstream derivatives while modulating the electrophilicity of the isothiocyanate (-NCS) group through electron-donating resonance effects.[1]

Physicochemical Profile

The following data synthesizes experimental observations and calculated descriptors for the compound.

PropertySpecification
IUPAC Name 4-isothiocyanato-1,2-diethoxybenzene
Common Synonyms 3,4-Diethoxyphenyl isothiocyanate; 1-isothiocyanato-3,4-diethoxybenzene
CAS Number 933829-49-3
Molecular Formula C₁₁H₁₃NO₂S
Molecular Weight 223.29 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Appearance Colorless to pale yellow / beige
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
Reactivity Profile Electrophilic (reacts with amines, thiols, alcohols)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive
Molecular Architecture & Electronic Effects

The reactivity of the isothiocyanate group is heavily influenced by the electronic environment of the benzene ring.[1]

  • Resonance Effect (+M): The ethoxy groups at the meta (3-position) and para (4-position) relative to the NCS group act as electron donors.[1] The para-ethoxy group, in particular, donates electron density into the ring, slightly reducing the electrophilicity of the central carbon in the -N=C=S group compared to an unsubstituted phenyl isothiocyanate.[1]

  • Synthetic Implication: While slightly less reactive than electron-deficient analogs (e.g., 4-nitrophenyl isothiocyanate), it remains sufficiently electrophilic for rapid coupling with primary and secondary amines at room temperature, often without requiring harsh catalysts.[1]

  • Lipophilicity: The ethyl chains provide a higher LogP than the corresponding dimethoxy analog (CAS 33904-04-0), making this intermediate preferred when targeting hydrophobic binding pockets in enzymes or receptors.[1]

Synthesis Protocol

The synthesis of this compound is most reliably achieved via the Dithiocarbamate Method , which avoids the use of highly toxic thiophosgene.[1]

Precursor[3]
  • Starting Material: 3,4-Diethoxyaniline (CAS 39052-12-5).[1]

Method: Desulfurization of Dithiocarbamate Salts

This protocol utilizes Carbon Disulfide (

1
Step-by-Step Workflow
  • Dithiocarbamate Formation:

    • Dissolve 3,4-diethoxyaniline (1.0 eq) in a solvent (e.g., THF or Pyridine).[1]

    • Add Triethylamine (TEA, 2.0 eq) as a base.[1]

    • Cool to 0°C and add Carbon Disulfide (

      
      , 5.0 eq) dropwise.[1]
      
    • Observation: Formation of a precipitate (dithiocarbamate salt) typically occurs.[1][3]

  • Desulfurization:

    • Add Tosyl Chloride (TsCl, 1.1 eq) or DCC dissolved in the same solvent.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[1][4] The tosyl group activates the sulfur, promoting the elimination of

      
       (as salt) to form the -NCS functionality.[1]
      
  • Workup & Purification:

    • Filter off solid byproducts (e.g., triethylamine hydrochloride).

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

SynthesisWorkflowAniline3,4-Diethoxyaniline(CAS 39052-12-5)IntermediateDithiocarbamateSaltAniline->Intermediate+ CS₂, TEA0°C, THFCS2Carbon Disulfide(CS₂)CS2->IntermediateProduct1,2-Diethoxy-4-isothiocyanatobenzeneIntermediate->Product+ TsClElimination of SDesulfDesulfurization Agent(Tosyl Chloride / DCC)Desulf->Product

Figure 1: Synthetic pathway from 3,4-diethoxyaniline to the target isothiocyanate via the dithiocarbamate intermediate.[1]

Reactivity & Synthetic Applications

The isothiocyanate group serves as a versatile "chemical hook."[1][3][5] The electrophilic carbon atom is susceptible to attack by nucleophiles, leading to stable adducts.[1]

A. Synthesis of Thiourea Derivatives

The most common application is the reaction with primary or secondary amines to form 1,3-disubstituted thioureas .[1]

  • Reaction: Isothiocyanate + Amine (

    
    ) 
    
    
    Thiourea (
    
    
    ).[1]
  • Conditions: DCM or Ethanol, RT, 1–12 hours.[1] High yields (>85%) are typical.[1]

  • Significance: These thioureas are precursors to 2-aminobenzothiazoles (via oxidative cyclization) and guanidines (via desulfurization/amination).[1]

B. Heterocyclic Construction

This compound is a building block for benzimidazoles and quinazolines.[1]

  • Cyclization: Reaction with o-phenylenediamines yields benzimidazole-2-thiones.[1]

ReactivityPathwaysITC1,2-Diethoxy-4-isothiocyanatobenzeneThioureaDiaryl Thiourea(Bioactive Scaffold)ITC->ThioureaNucleophilic Addition(RT, DCM)ThiosemicarbazideThiosemicarbazideITC->ThiosemicarbazideAdditionAminePrimary/SecondaryAmines (R-NH₂)Amine->ThioureaHydrazineHydrazine(NH₂NH₂)Hydrazine->ThiosemicarbazideHeterocycleThiazoles / Benzimidazoles(via Cyclization)Thiourea->HeterocycleOxidative Cyclization(e.g., Br₂ or SOCl₂)

Figure 2: Divergent synthetic pathways utilizing the isothiocyanate core for library generation.[1]

Handling, Stability & Safety

  • Lachrymator: Like most isothiocyanates, this compound is a potent lachrymator and skin irritant.[1] All operations must be conducted in a fume hood.

  • Moisture Sensitivity: Isothiocyanates can hydrolyze slowly to the corresponding amine and carbonyl sulfide (COS) in the presence of water.[1] Store in a desiccator or sealed under argon.

  • Thermal Stability: Generally stable at room temperature but should be stored cold (2–8°C) to prevent dimerization or degradation over long periods.[1]

References

  • PubChem. this compound (Compound).[1][6] National Library of Medicine. Available at: [Link][1]

  • Beilstein J. Org.[1] Chem. A general and facile one-pot process of isothiocyanates from amines. 2011; 7: 1612–1619.[1] Available at: [Link]

Methodological & Application

Reaction conditions for nucleophilic addition to 1,2-diethoxy-4-isothiocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Nucleophilic Addition to 1,2-Diethoxy-4-isothiocyanatobenzene

Abstract

This compound (also referred to as 3,4-diethoxyphenyl isothiocyanate) is a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of TRPV1 antagonists and anti-parasitic agents. This guide provides optimized protocols for nucleophilic addition to this scaffold. Unlike simple phenyl isothiocyanates, the presence of two electron-donating ethoxy groups at the meta and para positions (relative to the carbon connection) modulates the electrophilicity of the isothiocyanate (-NCS) carbon, requiring specific solvent and temperature adjustments to suppress side reactions and maximize yield.

Chemical Context & Reactivity Profile

To optimize the reaction, one must understand the electronic environment of the substrate.

  • Substrate: this compound.

  • Electronic Effect: The two ethoxy groups (-OEt) are strong Electron Donating Groups (EDGs) via resonance. They increase the electron density of the aromatic ring.

  • Impact on Reactivity:

    • Reduced Electrophilicity: The electron-rich ring donates density into the -NCS system, rendering the central carbon slightly less electrophilic than in unsubstituted phenyl isothiocyanate or electron-deficient analogs (e.g., 4-nitrophenyl isothiocyanate).

    • Lipophilicity: The ethyl chains significantly increase lipophilicity compared to methoxy analogs, affecting solubility in polar protic solvents like methanol or water.

Implication for Protocol: While primary amines react readily at room temperature, sterically hindered amines or weaker nucleophiles (like alcohols) require catalytic activation or elevated temperatures.

Reaction Mechanism & Pathway

The formation of thioureas proceeds via a nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate, forming a zwitterionic intermediate, followed by a proton transfer.

ReactionMechanism cluster_conditions Critical Factors ITC 1,2-Diethoxy-4- isothiocyanatobenzene (Electrophile) Intermediate Zwitterionic Intermediate (Tetrahedral) ITC->Intermediate Nucleophilic Attack (k1) Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product 1,3-Disubstituted Thiourea (Stable Solid) Intermediate->Product Proton Transfer (Fast) Solvent Solvent Polarity (Stabilizes Intermediate) Sterics Amine Sterics (Slows k1)

Figure 1: Mechanism of nucleophilic addition to aryl isothiocyanates. The rate-determining step is typically the initial nucleophilic attack (


).

Nucleophile Selection & Solvent Compatibility

The choice of solvent is dictated by the solubility of the lipophilic diethoxy scaffold and the polarity of the product.

Nucleophile TypeRecommended SolventCatalystTemperatureExpected Yield
Primary Amine (Alkyl)Ethanol (EtOH) or DCMNone20–25 °C>90%
Secondary Amine (Cyclic)Dichloromethane (DCM)None20–25 °C85–95%
Aniline (Aryl Amine)Toluene or AcetonitrileTEA (0.1 eq)60–80 °C70–85%
Alcohol (Primary)THF (Anhydrous)NaH or DBTDLReflux50–70%

Detailed Experimental Protocols

Protocol A: Synthesis of Thioureas (Standard Amine Addition)

Best for: Creating libraries of bioactive thiourea derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Solvent: Absolute Ethanol (Grade: ACS Reagent)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of this compound in 5.0 mL of absolute ethanol in a 20 mL scintillation vial. The solution should be clear and colorless to pale yellow.

    • Note: If the starting material does not dissolve completely (due to the lipophilic ethoxy tails), gently warm to 30°C or switch to a 1:1 EtOH:DCM mixture.

  • Addition: Add the amine (1.1 mmol) dropwise while stirring magnetically.

    • Observation: A mild exotherm may occur.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The isothiocyanate spot (high R_f) should disappear, and a more polar thiourea spot (lower R_f) should appear.

  • Workup (Precipitation Method):

    • Often, the product will precipitate as a white/off-white solid directly from the ethanol as the reaction proceeds.

    • If precipitated: Cool the vial to 0°C (ice bath) for 30 minutes. Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 2 mL).

    • If not precipitated: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1) or Toluene/Hexane.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove trace solvent.

Protocol B: Synthesis of Thiocarbamates (Alcohol Addition)

Best for: Creating O-alkyl thiocarbamate linkers. This reaction is significantly slower due to the lower nucleophilicity of oxygen compared to nitrogen.

Reagents:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.5 equiv or used as solvent)

  • Base: Sodium Hydride (NaH) (1.1 equiv) OR Triethylamine (2.0 equiv) with DMAP (10 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (60% in oil, washed with hexane) in anhydrous THF. Add the alcohol dropwise at 0°C and stir for 30 mins to generate the alkoxide.

  • Coupling: Add a solution of this compound in THF dropwise to the alkoxide solution.

  • Reflux: Heat the reaction to reflux (66°C) for 6–12 hours.

    • Why Reflux? The electron-rich nature of the diethoxy ring deactivates the NCS group toward oxygen attack; thermal energy is required to overcome the activation barrier.

  • Quench: Cool to RT and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography is usually required (Silica gel, Hexane/EtOAc gradient).

Workflow Decision Tree

Use this logic flow to determine the optimal processing route for your specific nucleophile.

Workflow Start Select Nucleophile CheckType Nucleophile Type? Start->CheckType Amine Amine (R-NH2) CheckType->Amine Alcohol Alcohol (R-OH) CheckType->Alcohol Solubility Is Product Ethanol Soluble? Amine->Solubility Ppt Precipitation Protocol (Solvent: EtOH) Solubility->Ppt No (Precipitates) Evap Evaporation Protocol (Solvent: DCM) Solubility->Evap Yes (Soluble) BaseCat Add Base Catalyst (NaH or DMAP) Alcohol->BaseCat Reflux Reflux in THF (6-12 Hours) BaseCat->Reflux

Figure 2: Decision matrix for solvent and workup selection based on nucleophile class.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out The diethoxy chains prevent crystal lattice formation in polar solvents.Switch solvent system. Dissolve "oil" in minimum DCM and add Hexane dropwise until cloudy. Store at -20°C.
Low Yield (Anilines) Electron-rich anilines are poor nucleophiles; NCS carbon is deactivated.Increase temperature to 80°C (Toluene reflux). Add 10 mol% DMAP as a nucleophilic catalyst.
Hydrolysis Product Presence of water leads to urea formation or reversion to amine.Ensure solvents are dry (Anhydrous). Store isothiocyanate under inert gas.

Validation Check:

  • 1H NMR: Look for the disappearance of the specific ethoxy signals if degradation occurs, but primarily monitor the thiocarbonyl carbon in 13C NMR (approx. 180 ppm) which confirms thiourea formation.

  • IR Spectroscopy: The strong NCS stretch (~2000-2100 cm⁻¹) of the starting material must disappear completely in the product.

References

  • Reactivity of Isothiocyanates: Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.

  • Thiourea Synthesis Protocols: Maddani, M. R., & Prabhu, K. R. (2010).[1] "A simple condensation between amines and carbon disulfide..." Journal of Organic Chemistry, 75(7), 2327–2332.

  • Mechanistic Insights: Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines..." Tetrahedron Letters, 49(19), 3117-3119.

  • Biological Applications (TRPV1): Lee, J., et al. (2003). "N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel." Journal of Medicinal Chemistry, 46(14), 3116–3126.

Sources

Troubleshooting & Optimization

Optimizing temperature and pH for 1,2-diethoxy-4-isothiocyanatobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,2-diethoxy-4-isothiocyanatobenzene

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causal relationships behind experimental choices, focusing on the critical roles of temperature and pH in achieving high yield and purity.

Part 1: Core Synthesis Principles & Workflow

The synthesis of aryl isothiocyanates, including this compound, predominantly starts from the corresponding primary amine, 1,2-diethoxy-4-aminobenzene. The two most established synthetic routes are the direct reaction with thiophosgene or the two-step decomposition of an intermediate dithiocarbamate salt.[1][2] The choice between these pathways involves a trade-off between the high toxicity of thiophosgene and the multi-step nature of the dithiocarbamate route.[2][3]

Regardless of the chosen path, precise control over pH and temperature is paramount. Deviations can lead to significant byproduct formation, primarily nitriles under acidic conditions or symmetric thioureas.[1][4][5]

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Thiophosgene cluster_route2 Route 2: Dithiocarbamate cluster_end Final Product Start 1,2-diethoxy-4-aminobenzene Intermediate1 Thiocarbamoyl Chloride (Unstable Intermediate) Start->Intermediate1  Base (e.g., NaHCO₃)  pH: Neutral to Basic  Temp: 0°C to RT   Dithiocarbamate Dithiocarbamate Salt Start->Dithiocarbamate  Base (e.g., Et₃N)  pH: Basic (>8)  Temp: 0°C to RT   Thiophosgene Thiophosgene (CSCl₂) Product This compound Intermediate1->Product Elimination of HCl Spontaneous CS2 Carbon Disulfide (CS₂) Dithiocarbamate->Product  e.g., Tosyl Chloride  pH: Neutral  Temp: Room Temp   Desulfurizer Desulfurizing Agent

Figure 1. Key synthetic routes for this compound synthesis.

Part 2: FAQs - Optimizing Reaction Parameters

This section addresses common questions regarding the optimization of critical reaction parameters.

Q1: What is the optimal pH for the synthesis, and why is it so critical?

A: The optimal pH depends on the specific step of the reaction. A basic environment is essential for the initial nucleophilic attack of the amine, while a neutral to slightly basic pH is ideal for the final product formation and stability.

  • Dithiocarbamate Formation (Route 2): This step requires a base (e.g., triethylamine, sodium hydroxide) to deprotonate the amine or facilitate the formation of the dithiocarbamate salt with carbon disulfide.[1][6][7] Operating in a basic pH range (pH > 8) is crucial for this step to proceed efficiently.

  • Thiophosgene Reaction (Route 1): This reaction generates hydrochloric acid (HCl) as a byproduct. Therefore, a base is required to neutralize the acid and drive the reaction to completion. A biphasic system using a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) is highly effective at maintaining a neutral to slightly basic pH.[8][9]

  • The Acidic Pitfall: If the reaction medium becomes acidic (pH < 7), a competing reaction pathway is favored, leading to the formation of nitriles instead of the desired isothiocyanate.[1][4][5] This is one of the most common causes of yield loss.

Q2: How does temperature influence the reaction yield and purity?

A: Temperature control is primarily about managing reaction kinetics and preventing degradation.

  • Reaction Initiation (0°C to Room Temperature): The initial reaction of the amine with either thiophosgene or carbon disulfide is often exothermic. Starting the reaction at a reduced temperature (e.g., 0°C) and allowing it to slowly warm to room temperature provides better control, minimizes the formation of thermal byproducts, and ensures safety.[9]

  • Reaction Progression (Room Temperature): Most modern isothiocyanate syntheses, particularly those involving the decomposition of dithiocarbamate salts with reagents like tosyl chloride, proceed efficiently at room temperature (20-25°C).[1][10]

  • Avoiding High Temperatures: Elevated temperatures can lead to the degradation of the isothiocyanate product and the formation of unwanted side products. For instance, thermal degradation can favor nitrile formation.[5] Therefore, refluxing or aggressive heating is generally not recommended unless specified by a validated protocol for a particularly unreactive substrate.

Q3: Which synthetic method is preferable: Thiophosgene or Dithiocarbamate decomposition?

A: The choice is a balance between efficiency, safety, and substrate compatibility.

  • Thiophosgene: This method is direct and often high-yielding.[1] However, thiophosgene is extremely toxic, volatile, and moisture-sensitive, requiring stringent safety precautions and handling in a fume hood.[2][11]

  • Dithiocarbamate Decomposition: This is the most common and safer alternative.[1][2] It avoids the use of thiophosgene by utilizing the much less hazardous carbon disulfide. The key challenge lies in selecting the appropriate desulfurizing agent for the second step. Reagents like tosyl chloride, hydrogen peroxide, or di-tert-butyl dicarbonate (Boc₂O) are effective, with the choice depending on the specific properties of the starting amine and desired workup procedure.[2][3][12] For general purposes, the method using tosyl chloride is robust and widely applicable.[10]

Part 3: Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis in a systematic, cause-and-effect format.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incorrect pH: The reaction mixture became acidic, preventing the reaction or favoring nitrile formation.[1][5]Verify pH: Before and during the reaction, ensure the pH is neutral to basic. For the thiophosgene method, use a sufficient excess of NaHCO₃ in a biphasic system. For the dithiocarbamate route, ensure at least one equivalent of a strong organic base like triethylamine is used.
Inefficient Desulfurization: The chosen desulfurizing agent is not potent enough for the dithiocarbamate intermediate.Change Reagent: Switch to a more robust desulfurizing agent. Tosyl chloride is a reliable choice for many aryl amines.[10] Alternatively, di-tert-butyl dicarbonate (Boc₂O) can be effective and yields volatile byproducts, simplifying purification.[12]
Low Temperature: The reaction may have stalled if kept at a low temperature for too long.Allow to Warm: Ensure the reaction mixture is allowed to warm to room temperature and stirred for a sufficient duration (typically 1-4 hours) to ensure completion.[8][9]
Major Byproduct is Symmetric Thiourea Excess Amine Reactivity: This occurs when the isothiocyanate-forming intermediate reacts with unreacted starting amine. This is common with less reactive amines or slow desulfurization.[12]Control Stoichiometry: Add the amine solution slowly to the solution of thiophosgene or carbon disulfide to avoid localized excesses of the amine.
Ineffective "Thiocarbonyl Transfer": Some reagents are prone to promoting thiourea formation.Optimize Reagent Choice: Use a highly efficient desulfurization protocol (e.g., tosyl chloride) that rapidly converts the dithiocarbamate intermediate to the final product, minimizing its opportunity to react with the starting material.[10]
Nitrile Impurity Detected (by IR or NMR) Acidic Reaction Conditions: The presence of unneutralized acid (e.g., HCl from thiophosgene) is the primary cause of nitrile formation.[1][4][5]Ensure Adequate Base: Use at least two equivalents of base relative to the amine when using thiophosgene to trap the two moles of HCl generated. A biphasic system with saturated NaHCO₃ is very effective at preventing acidic pockets.[8][9]
Difficult Purification Non-volatile Reagent Byproducts: Some desulfurizing agents leave byproducts that are difficult to remove by chromatography (e.g., excess tosyl chloride).[3]Select Appropriate Reagents: Consider using a desulfurizing agent that produces volatile or easily separable byproducts. Di-tert-butyl dicarbonate (Boc₂O) is an excellent choice as its byproducts are CO₂, COS, and tert-butanol, which can be removed under vacuum.[12]
Residual Sulfur: Some desulfurization reactions can precipitate elemental sulfur.[11]Aqueous Wash: A wash with an aqueous solution of a reducing agent like sodium thiosulfate can help remove residual iodine (if used as a reagent) and other impurities.[11] Filtration may also be necessary.
Data Summary: Impact of Temperature & pH
ParameterConditionExpected OutcomePotential Issues & Causality
pH Acidic (pH < 6) Nitrile FormationProtons block the necessary rearrangement pathway for isothiocyanate formation, favoring elimination to the nitrile.[4][5]
Neutral (pH 7-8) Optimal for Product Formation Ideal for the final elimination/desulfurization step and ensures the stability of the isothiocyanate product.[1]
Basic (pH > 8) Optimal for Intermediate Formation Necessary to facilitate the initial nucleophilic attack of the amine on carbon disulfide or to neutralize acid from thiophosgene.[1][9]
Temperature Low (0°C) Controlled Reaction InitiationManages the initial exotherm of the reaction, preventing runaway reactions and the formation of thermal byproducts.
Room Temp (20-25°C) Optimal for Reaction Progression Provides sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe without causing product degradation.[1]
High (> 50°C) Product Degradation, Byproduct FormationCan lead to the breakdown of the desired isothiocyanate and favors the formation of nitriles and other impurities.[5]

Part 4: Experimental Protocols

Safety Precaution: These protocols should only be performed by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory. Thiophosgene is highly toxic and corrosive.

Protocol A: Thiophosgene Method in a Biphasic System

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates using thiophosgene.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,2-diethoxy-4-aminobenzene (1.0 equiv.) in dichloromethane (DCM) or chloroform (approx. 5 mL per 1 mmol of amine).

  • Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to create a biphasic system.

  • Cooling: Cool the vigorously stirring mixture to 0°C in an ice bath.

  • Thiophosgene Addition: Slowly add thiophosgene (1.1-1.2 equiv.), dissolved in a small amount of DCM, dropwise via the addition funnel over 20-30 minutes. Maintain vigorous stirring to ensure efficient mixing between the two phases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with fresh DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol B: Dithiocarbamate Decomposition using Tosyl Chloride

This robust protocol is adapted from the widely cited method by Wong and Dolman, which avoids the use of thiophosgene.[10]

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 1,2-diethoxy-4-aminobenzene (1.0 equiv.) in a suitable solvent like DCM or THF (approx. 5 mL per 1 mmol).

  • Base and CS₂ Addition: Add triethylamine (Et₃N, 2.2 equiv.) to the solution, followed by the slow, dropwise addition of carbon disulfide (CS₂, 1.2 equiv.) while stirring at room temperature. A precipitate of the dithiocarbamate salt may form. Stir for 30 minutes.

  • Desulfurization: Add tosyl chloride (TsCl, 1.1 equiv.) in one portion to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate are consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

References

  • Hansen, M. K., et al. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4885. [Link]

  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40807. [Link]

  • Frank, T., et al. (2021). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Chemistry, 344, 128601. [Link]

  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. RSC. [Link]

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • Shinde, P. B., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Moore, M. L., & Crossley, F. S. (1941). Methyl isothiocyanate. Organic Syntheses, 21, 81. [Link]

  • Li, G., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(11), 20379-20391. [Link]

  • Royal Society of Chemistry. (n.d.). Advances. RSC. [Link]

  • Janczewski, Ł., et al. (2022). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. International Journal of Molecular Sciences, 23(21), 13398. [Link]

  • Bakos, P. A., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 12(1), 81. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Methods of synthesizing isothiocyanates. ResearchGate. [Link]

  • Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(21), 3468-3471. [Link]

  • Kiaku, C., et al. (2023). Electrochemical isothiocyanation of primary amines. University of Greenwich. [Link]

  • Schaub, B. (2016). Mild conversion of primary amine to isothiocyanate? ResearchGate. [Link]

  • Wikipedia. (n.d.). Isothiocyanate. Wikipedia. [Link]

  • Kumar, A., et al. (2013). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1431-1439. [Link]

  • Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

Sources

Handling moisture sensitivity of 1,2-diethoxy-4-isothiocyanatobenzene in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Stoichiometric Drift

You are likely working with 1,2-diethoxy-4-isothiocyanatobenzene (also referred to as 3,4-diethoxyphenyl isothiocyanate) for its electrophilic properties in bioconjugation or heterocyclic synthesis.

The Critical Warning: This reagent is not just "moisture sensitive" in the sense that it deactivates. It is autocatalytic in its degradation . A small amount of water does not just destroy one equivalent of reagent; it generates a nucleophilic amine byproduct that actively destroys remaining intact reagent, causing a cascade of purity loss known as "stoichiometric drift."

This guide replaces generic advice with a mechanistic troubleshooting system designed to preserve the integrity of your electrophile.

Module 1: The Chemistry of Failure

To handle this compound, you must understand exactly how it fails. The degradation is a two-step cascade that results in the formation of an insoluble urea derivative (often seen as a white precipitate).

The Degradation Pathway
  • Hydrolysis (The Trigger): Water attacks the electrophilic carbon of the isothiocyanate (-N=C=S), forming an unstable thiocarbamic acid.

  • Decarboxylation: This intermediate collapses, releasing Carbonyl Sulfide (COS) gas and generating the corresponding aniline (3,4-diethoxyaniline).

  • Self-Quenching (The Cascade): The newly formed aniline is a potent nucleophile. It attacks the remaining isothiocyanate molecules much faster than water does, forming a symmetric thiourea .

Visualizing the Pathway

DegradationPathway NCS Reagent: Ar-N=C=S Acid Thiocarbamic Acid (Unstable) NCS->Acid + H₂O Thiourea DEAD END: Symmetric Thiourea (White Precipitate) NCS->Thiourea Reagent Consumed H2O Moisture (H₂O) H2O->Acid Amine Byproduct 1: Ar-NH₂ (Amine) Acid->Amine - COS COS Gas: COS Acid->COS Amine->Thiourea + Ar-N=C=S (Fast Reaction)

Figure 1: The "Self-Quenching" Cascade. Note how the generated amine consumes a second equivalent of your valuable reagent.

Module 2: Gold-Standard Handling Protocols

Prerequisite: All glassware must be oven-dried (>120°C) for at least 2 hours.

Protocol A: Storage & Equilibration
  • Storage: Store at -20°C. The cold slows the kinetics of hydrolysis, but it creates a condensation trap.

  • The "Warm-Up" Rule: Never open a cold bottle. Allow the container to reach room temperature (approx. 30-45 mins) inside a desiccator before breaking the seal. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent surface.

  • Headspace Purge: After every use, backfill the bottle with Argon or Nitrogen. Isothiocyanates are denser than water; however, moisture in the headspace will diffuse into the liquid/solid interface over time.

Protocol B: Reagent Transfer (Liquid vs. Solid)

Depending on the purity and specific batch, this compound may be a low-melting solid or a viscous oil.

StateRecommended Transfer Method
Liquid/Oil Syringe Technique: Use a dry syringe with a long needle. Insert a generic N2 balloon into the septum to equalize pressure as you withdraw liquid. Do not pour.
Solid Inert Pour/Scoop: Place the bottle and the receiving flask inside a glove bag or glove box. If unavailable, use a "funnel cone" of flowing Argon over the bottle neck while scooping quickly.
Protocol C: Solvent Selection

Isothiocyanates require strictly anhydrous solvents.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF (if dry).

  • Drying Agent: Use 4Å Molecular Sieves.

    • Pro-Tip: Do not assume "Anhydrous" bottles from suppliers are dry enough once opened. Store solvents over activated sieves for 24 hours prior to dissolving the isothiocyanate.

Module 3: Troubleshooting & FAQs

Symptom: White Precipitate in the Reaction Vial[1]
  • Diagnosis: Formation of 1,3-bis(3,4-diethoxyphenyl)thiourea . This indicates significant water ingress. The amine formed by hydrolysis has reacted with your starting material.[1]

  • Immediate Action:

    • Stop the reaction.

    • Filter the mixture. The thiourea is often highly insoluble in non-polar solvents (Hexane/Ether) and moderately insoluble in DCM.

    • Check the filtrate by TLC.[2] If the isothiocyanate spot (usually high Rf) is still visible, you may proceed, but you must re-calculate stoichiometry.

Symptom: "Fizzing" or Pressure Buildup
  • Diagnosis: Release of Carbonyl Sulfide (COS) gas.

  • Cause: Active hydrolysis is occurring.

  • Safety Note: COS is toxic. Ensure the vessel is vented to a fume hood. Do not seal a hydrolyzing mixture in a pressure vial.

Symptom: Low Yield in Nucleophilic Coupling
  • Scenario: You added 1.0 equiv of amine to 1.0 equiv of isothiocyanate, but the reaction is incomplete.

  • Root Cause: "Stoichiometric Drift." 5% water contamination doesn't just mean 95% active reagent; it means ~90% active reagent because of the dimerization mechanism.

  • Correction: Always use a slight excess (1.1 – 1.2 equiv) of the isothiocyanate to account for inevitable hydrolysis, or strictly dry the system.

Module 4: Emergency Recovery (Purification)

If your batch of this compound has partially degraded, you can often recover it because the urea byproduct has vastly different solubility properties.

Workflow: The "Wash and Rescue"

Purification Start Degraded Reagent (Contains Precipitate) Step1 Dissolve in Hexane:Ether (9:1) (Isothiocyanate dissolves; Urea does not) Start->Step1 Step2 Filter through Celite/Glass Frit Step1->Step2 Result Recovered Pure Isothiocyanate Step2->Result Filtrate Waste Solid Residue (Discard Thiourea) Step2->Waste Solid Step3 Evaporate Filtrate (Rotovap < 40°C)

Figure 2: Purification workflow based on solubility differences.

Step-by-Step Recovery:

  • Dissolution: Dissolve the crude material in a non-polar solvent mixture (e.g., Hexanes with 5-10% Diethyl Ether). The isothiocyanate is lipophilic and will dissolve; the symmetric thiourea byproduct is generally polar and insoluble in hexanes.

  • Filtration: Filter the suspension rapidly through a sintered glass frit or a Celite pad.

  • Concentration: Concentrate the filtrate under reduced pressure. Do not overheat (>40°C), as heat can promote further degradation if trace moisture remains.

References

  • Mechanistic Insight: Satchell, D. P. N., & Satchell, R. S. (1975). The Chemistry of Isothiocyanates. The reaction of isothiocyanates with water (hydrolysis) is detailed, confirming the formation of amines and subsequent thioureas.

    • Source: Chemical Society Reviews.
    • URL:[Link]

  • Handling Protocols: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Provides the foundational syringe and inert gas transfer techniques described in Module 2. Source: Sigma-Aldrich.
  • Purification & Solubility: Drobnica, L., et al. (1977). The Chemistry of Cyanates and their Thio Derivatives. Discusses the solubility profiles of isothiocyanates vs. thioureas, supporting the Hexane/Ether extraction method.

    • Source: Wiley Interscience (via Google Books/ResearchG
    • URL:[Link]

  • Safety Data: PubChem Compound Summary for 1,2-dichloro-4-isothiocyanatobenzene (Analogous Hazard Profile). Confirms skin corrosion and lachrymator hazards.[3]

    • Source: N
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 1,2-diethoxy-4-isothiocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Synthesis Verification & Structural Characterization

Executive Summary

Context: 1,2-diethoxy-4-isothiocyanatobenzene is a functionalized aromatic building block, often synthesized from its amine precursor, 3,4-diethoxyaniline . In drug development, isothiocyanates (ITCs) are critical electrophiles for covalent inhibition or bioconjugation.

The Challenge: 1H NMR analysis of ITCs is distinct because the isothiocyanate group (-NCS) contains no protons. Therefore, confirmation relies on negative evidence (disappearance of the amine signal) and indirect evidence (electronic shifts of the aromatic ring).

Objective: This guide provides a self-validating protocol to distinguish the product from its starting material and common impurities, comparing solvent systems and spectral signatures.

Structural & Electronic Context

To interpret the spectrum accurately, one must understand the electronic environment changes during synthesis.

  • The Scaffold: A benzene ring with two electron-donating ethoxy groups (-OCH₂CH₃) at positions 1 and 2.

  • The Transformation: The conversion of the amino group (-NH₂) at position 4 to an isothiocyanate group (-NCS).

    • Precursor (-NH₂): Strong electron donor (Resonance). Shields ortho-protons, shifting them upfield.

    • Product (-NCS): Electron-withdrawing (Inductive) / Weakly donating (Resonance). Deshields aromatic protons relative to the amine.

Signal Assignment Logic (Graphviz)

NMR_Logic Substrate 3,4-diethoxyaniline Ethxy Ethoxy Groups (-OCH2CH3) Substrate->Ethxy Arom Aromatic Protons (Ar-H) Substrate->Arom Amine Amine Protons (-NH2) Substrate->Amine Product 1,2-diethoxy-4- isothiocyanatobenzene Product->Ethxy Product->Arom Sig_Alk 3.9 - 4.2 ppm (q) 1.3 - 1.5 ppm (t) Ethxy->Sig_Alk Stable Sig_Ar_Pre 6.2 - 6.5 ppm (Shielded) Arom->Sig_Ar_Pre Sig_Ar_Prod 6.7 - 7.1 ppm (Deshielded) Arom->Sig_Ar_Prod Sig_NH2 3.0 - 5.0 ppm (Broad Singlet) Amine->Sig_NH2 Sig_Null SIGNAL ABSENT (Diagnostic) Amine->Sig_Null Conversion

Figure 1: Logic flow for distinguishing the precursor from the isothiocyanate product based on electronic effects.

Comparative Analysis: Product vs. Alternatives

The primary "alternative" in a synthesis context is the unreacted starting material. The secondary comparison involves solvent choice for optimal resolution.

A. Synthesis Verification (Precursor vs. Product)
FeaturePrecursor (3,4-diethoxyaniline)Product (this compound)Diagnostic Value
-NH₂ Signal Present (Broad, 3.0–5.0 ppm)Absent Critical (Primary confirmation)
Aromatic Region Upfield (6.2–6.5 ppm)Downfield (6.7–7.1 ppm)High (Confirms electronic change)
Ethoxy -CH₂- ~4.0 ppm (Quartet)~4.1 ppm (Quartet)Low (Minor shift)
Ethoxy -CH₃ ~1.4 ppm (Triplet)~1.45 ppm (Triplet)Low (Stable)

Technical Insight: The disappearance of the exchangeable -NH₂ protons is the most obvious marker. However, if the sample is wet or in a protic solvent, the -NH₂ peak can broaden into the baseline. Therefore, the downfield shift of the aromatic protons is the most robust confirmation of conversion.

B. Solvent Selection (CDCl₃ vs. DMSO-d₆)
ParameterChloroform-d (CDCl₃)DMSO-d₆Recommendation
Residual Peak 7.26 ppm (Singlet)2.50 ppm (Quintet)CDCl₃ is preferred.
Water Peak ~1.56 ppm~3.33 ppmCDCl₃ avoids overlap with ethoxy -CH₂-.
Sample Recovery High (Volatile)Low (High boiling point)CDCl₃ allows sample recovery.
Solubility Good for ITCsExcellentUse DMSO only if insolubility occurs.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Sample Mass: 5–10 mg (for 400-600 MHz instruments).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the isolated oil/solid in 0.6 mL of CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulates are visible.

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Relaxation Delay (D1): 1.0 second minimum.

  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Spectral Assignments (in CDCl₃)
1. Aliphatic Region (1.0 – 4.5 ppm)

This region confirms the "diethoxy" scaffold.

  • 1.45 ppm (Triplet, 6H, J ≈ 7.0 Hz): Methyl protons (-OCH₂CH₃ ) of the two ethoxy groups. They may appear as two overlapping triplets.

  • 4.08 ppm (Quartet, 4H, J ≈ 7.0 Hz): Methylene protons (-OCH₂ CH₃). These are deshielded by the oxygen.

2. Aromatic Region (6.5 – 7.5 ppm)

This region confirms the substitution pattern (1,2,4-trisubstituted benzene).

  • 6.7 – 6.8 ppm (Doublet, 1H, J ≈ 8.5 Hz): Proton at position 6 (ortho to ethoxy, meta to NCS).

  • 6.9 – 7.0 ppm (Doublet of Doublets, 1H, J ≈ 8.5, 2.0 Hz): Proton at position 5 (ortho to NCS). The NCS group deshields this proton compared to the amine precursor.

  • 6.8 – 6.9 ppm (Doublet, 1H, J ≈ 2.0 Hz): Proton at position 3 (meta to NCS, ortho to ethoxy).

Note: Exact chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Validation Workflow & Troubleshooting

Since 1H NMR cannot "see" the carbon or nitrogen of the isothiocyanate group, a holistic validation approach is required.

Analytical Decision Tree (Graphviz)

Validation_Workflow Start Crude Reaction Mixture NMR_1H 1H NMR (CDCl3) Start->NMR_1H Check_NH2 Check 3.0-5.0 ppm (NH2 Signal) NMR_1H->Check_NH2 Result_NH2 Signal Present Check_NH2->Result_NH2 Yes Result_Clean Signal Absent Check_NH2->Result_Clean No Repurify Repurify (Remove Aniline) Result_NH2->Repurify Check_Ar Check Aromatic Shift (>6.7 ppm?) Result_Clean->Check_Ar Validation Secondary Validation (IR or 13C) Check_Ar->Validation Yes (Downfield Shift) Check_Ar->Repurify No (Upfield) Final Product Confirmed Validation->Final

Figure 2: Step-by-step decision tree for validating the synthesis of this compound.

Secondary Validation Methods

To satisfy the "Trustworthiness" pillar of E-E-A-T, do not rely solely on 1H NMR.

  • IR Spectroscopy (Essential): Look for a very strong, broad stretch at 2050–2150 cm⁻¹ . This is the diagnostic -N=C=S stretch.

  • 13C NMR: Look for a weak signal at ~135–140 ppm (NCS carbon). This carbon has a long relaxation time and no NOE enhancement, making it difficult to see without extended scans.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (Standard text for NMR chemical shift principles).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Authoritative database for comparing aniline precursor spectra).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating substituent effects on benzene rings).

Sources

Identifying characteristic IR peaks for 1,2-diethoxy-4-isothiocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for identifying 1,2-diethoxy-4-isothiocyanatobenzene (also known as 3,4-diethoxyphenyl isothiocyanate) and distinguishing it from its metabolic precursors (anilines) and hydrolytic degradation products (thioureas/ureas).

The Challenge: In drug development, isothiocyanates (ITCs) are potent electrophiles used as covalent modifiers or reactive intermediates.[1] Their high reactivity makes them prone to hydrolysis.[1] Standard HPLC often fails to detect rapid degradation in situ.[1] FT-IR spectroscopy offers the only real-time, non-destructive method to validate the integrity of the -N=C=S cumulative double bond system.

Comparison Scope: This guide compares the Target Molecule against:

  • The Precursor: 3,4-Diethoxyaniline (Validation of Synthesis).

  • The Analog: 1,2-Dimethoxy-4-isothiocyanatobenzene (Structural differentiation).

  • The Impurity: 1,3-bis(3,4-diethoxyphenyl)thiourea (Validation of Stability).

Mechanistic Basis of Detection

To accurately interpret the spectrum, one must understand the vibrational physics of the molecule. The target molecule consists of an electron-rich aromatic core (diethoxybenzene) coupled to an electron-withdrawing heterocumulene (-N=C=S).[1]

  • The "Smoking Gun" (-N=C=S): The isothiocyanate group possesses asymmetric stretching vibration of the cumulative double bonds (

    
    ).[1] This creates a massive dipole moment change, resulting in a very strong, broad peak  in the "silent region" of the IR spectrum (2000–2200 cm⁻¹), where few other functional groups absorb.
    
  • The "Anchor" (Ethoxy Groups): The 1,2-diethoxy motif provides a distinct "fingerprint" of C-O stretching vibrations. The aryl-alkyl ether linkage produces two distinct bands: the aromatic C-O stretch (~1250 cm⁻¹) and the aliphatic C-O stretch (~1040 cm⁻¹).[1]

Diagram 1: Vibrational Logic & Dipole Analysis

VibrationalLogic Molecule This compound NCS_Group Isothiocyanate (-N=C=S) Asymmetric Stretch Molecule->NCS_Group Ethoxy_Group Ethoxy (-OCH2CH3) C-O Stretches Molecule->Ethoxy_Group Region_Silent Silent Region (2000-2200 cm⁻¹) NCS_Group->Region_Silent Absorbs at Region_Finger Fingerprint Region (1000-1300 cm⁻¹) Ethoxy_Group->Region_Finger Absorbs at Amine_Prec Precursor (-NH2) N-H Stretch Region_High High Frequency (3300-3500 cm⁻¹) Amine_Prec->Region_High Absorbs at Signal_Strong STRONG Signal (Validation) Region_Silent->Signal_Strong Signal_Absent ABSENT Signal (Purity Check) Region_High->Signal_Absent In Target Molecule

Figure 1: Logical flow of vibrational modes. The presence of the "Silent Region" peak and the absence of the "High Frequency" peak confirms the transformation from amine to isothiocyanate.[1]

Comparative Spectroscopic Data

The following table synthesizes data from standard spectroscopic principles for aromatic ethers and isothiocyanates.

Table 1: Characteristic Peak Assignments
Functional GroupMode of VibrationTarget: 1,2-diethoxy-4-ITC (cm⁻¹)Precursor: 3,4-diethoxyaniline (cm⁻¹)Interpretation
Isothiocyanate (-NCS) Asymmetric Stretch (-N=C=S)2100 ± 20 (Strong, Broad)ABSENT Primary Confirmation. If this peak is missing, reaction failed.
Primary Amine (-NH₂) N-H Stretching (Sym & Asym)ABSENT 3300–3500 (Doublet)Purity Check. Presence indicates unreacted starting material.[1]
Aromatic Ether (Ar-O-C) Aryl-O Stretching1250–1275 (Strong)1230–1260Characteristic of the diethoxy core. Shifts slightly upon N-substitution.
Aliphatic Ether (O-CH₂) O-Alkyl Stretching1040–1050 (Strong)1040–1050Confirms integrity of the ethoxy chains.
Aromatic Ring C=C Ring Breathing1500, 1580–1600 1500, 1600Standard aromatic backbone signals.[1]
Alkyl Chain C-H Stretching (sp³)2850–2980 2850–2980Ethoxy ethyl group signals.[1]
Thiourea (Impurity) C=S / N-H MixABSENT N/AIf a broad peak appears at ~3400 (NH) and ~1550 (Amide II), the ITC has hydrolyzed.[1]

Critical Note on Alternatives:

  • vs. Methoxy Analogs: 1,2-dimethoxy-4-isothiocyanatobenzene will show the same NCS peak at 2100 cm⁻¹, but the C-O aliphatic stretch will shift to ~1020 cm⁻¹ (methoxy) vs 1040–1050 cm⁻¹ (ethoxy), and the C-H sp³ region will lack the methylene (-CH₂-) peaks.

  • vs. Thiocyanates (-SCN): If the isomer forms (thiocyanate instead of isothiocyanate), the peak sharpens significantly and shifts to ~2150 cm⁻¹ .[1]

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for isothiocyanates as it avoids moisture-induced hydrolysis during sample prep.[1]

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Crystal: Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.[1]

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol.[1] Ensure it is dry.

    • Collect an air background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Application:

    • If Liquid/Oil: Place 1 drop of neat this compound on the crystal.[1]

    • If Solid: Place nearly 5-10 mg of sample.[1] Apply pressure using the anvil until transmission/absorbance stabilizes.[1]

  • Data Acquisition:

    • Scan from 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Self-Validation Check: Ensure the baseline is flat. If the peak at 2100 cm⁻¹ "bottoms out" (absorbance > 2.0), the detector is saturated.[1] Action: Use less sample or reduce path length.

  • Analysis Workflow (Decision Tree):

    • Check 2100 cm⁻¹: Is there a massive peak?

      • No: Stop. Product is not ITC.[1]

      • Yes: Proceed.

    • Check 3300–3500 cm⁻¹: Is there a doublet?

      • Yes: Product is contaminated with amine.[1] Recrystallize/Distill.

      • No: Proceed.

    • Check 1650–1700 cm⁻¹: Is there a carbonyl peak?

      • Yes: Hydrolysis has occurred (Urea formation).[1] Store under N₂.[1]

Diagram 2: Synthesis & QC Workflow

QC_Workflow Start Crude Product (Post-Workup) FTIR Run ATR-FTIR Start->FTIR Check_NCS Check 2000-2200 cm⁻¹ (N=C=S Peak) FTIR->Check_NCS Check_NH Check 3300-3500 cm⁻¹ (N-H Peaks) Check_NCS->Check_NH Peak Present (Strong) Result_Fail_NoRxn FAIL: No Reaction (Recovered Amine) Check_NCS->Result_Fail_NoRxn Peak Absent Result_Success PASS: Pure 1,2-diethoxy-4-ITC Proceed to Bio-Assay Check_NH->Result_Success Region Silent Result_Fail_Mix FAIL: Incomplete Conversion (Purify) Check_NH->Result_Fail_Mix Doublet Present Result_Fail_Hydro FAIL: Hydrolysis Detected (Urea/Thiourea) Check_NH->Result_Fail_Hydro Broad Blob (3400) + 1650

Figure 2: Quality Control Decision Tree based on IR spectral features.

Troubleshooting & Interferences

Common False Positives/Negatives
  • CO₂ Interference: Atmospheric CO₂ absorbs sharply at ~2350 cm⁻¹.[1] Do not confuse this with the ITC peak at 2100 cm⁻¹. Solution: Proper background subtraction.[1]

  • Nitrile Confusion: Nitriles (-C≡N) absorb at 2200–2250 cm⁻¹.[2] While close, the ITC peak is significantly broader and more intense than a typical nitrile peak.[1]

  • Solvent Residuals: If synthesized in DCM or Chloroform, look for C-Cl stretches (700-800 cm⁻¹).[1] If synthesized in DMF, look for the amide carbonyl at 1680 cm⁻¹.[1]

Stability Warning

This compound is an electrophile.

  • Storage: Store at -20°C under Argon.

  • Sign of Degradation: Appearance of a "hump" at 3300 cm⁻¹ (Thiourea N-H) and loss of intensity at 2100 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR group frequencies).

  • NIST Chemistry WebBook. (2023).[1] IR Spectrum of 1,2-Diethoxybenzene.[1][3][4][5] National Institute of Standards and Technology.[3][5] Link[1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Detailed assignment of ether and cumulene vibrations).

  • Drobnica, L., et al. (1977).[1] The Chemistry of the -NCS Group.[1] In The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.[1] (Seminal work on isothiocyanate chemistry).

  • BenchChem. (2024).[1] 1,2-Diethoxybenzene Properties and Spectral Data.Link[1]

Sources

Technical Deep Dive: MS Fragmentation Dynamics of 1,2-Diethoxy-4-Isothiocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1,2-diethoxy-4-isothiocyanatobenzene , contrasting it with its methyl-homolog 1,2-dimethoxy-4-isothiocyanatobenzene .

Executive Summary

This compound (DEITC) is a functionalized aromatic isothiocyanate often investigated as a metabolic probe or synthetic intermediate in drug discovery. Its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) is governed by two competing functionalities: the electron-donating ortho-diethoxy moiety and the electron-withdrawing isothiocyanate (-NCS) group.

This guide compares DEITC with its closest structural analog, 1,2-dimethoxy-4-isothiocyanatobenzene (DMITC) . The core distinction lies in the McLafferty-type rearrangement available only to the ethoxy derivative, providing a unique diagnostic transition (


) absent in the methoxy analog.
Key Differentiators
Feature1,2-Diethoxy-4-ITC (DEITC)1,2-Dimethoxy-4-ITC (DMITC)
Molecular Ion (

)
m/z 223 m/z 195
Primary Neutral Loss Ethene (

, 28 Da)
Methyl Radical (

, 15 Da)
Diagnostic Ion m/z 195 (Phenol cation radical)m/z 180 (Cation radical)
Isothiocyanate Loss Loss of

(58 Da)
Loss of

(58 Da)
Mechanism 4-Center Elimination (Rearrangement)Direct Bond Cleavage (Homolytic)

Theoretical Fragmentation Analysis

The Molecular Ion

The molecular ion of DEITC (


, m/z 223) is robust due to the aromatic stabilization. The presence of the sulfur atom contributes a distinct 

isotope peak at

with ~4.4% relative abundance, serving as an initial confirmation of the sulfur-bearing moiety.
Pathway A: The Ethoxy "Ethene Elimination" (The Differentiator)

Unlike methoxy groups, ethoxy substituents on aromatic rings undergo a specific rearrangement involving the transfer of a


-hydrogen to the oxygen atom, followed by the expulsion of neutral ethene (

).
  • Transition:

    
    
    
  • Mechanism: This 4-center transition state yields a radical cation resembling a phenol. Since DEITC has two ethoxy groups, this can occur twice sequentially:

    • 
       (dihydroxy-phenyl-isothiocyanate core).
      
Pathway B: Isothiocyanate Cleavage

The -NCS group typically fragments via


-cleavage or expulsion of neutral species.
  • Loss of NCS:

    
     (Loss of 58 Da).
    
  • Loss of CS:

    
     (Loss of 44 Da, common in ITCs).
    

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for DEITC, highlighting the specific "Ethene Loss" pathway that distinguishes it from methoxy analogs.

DEITC_Fragmentation M_Ion Molecular Ion (M+) [C11H13NO2S]+ m/z 223 Ion_A1 Mono-Phenol Ion (Loss of C2H4) m/z 195 M_Ion->Ion_A1 - C2H4 (28 Da) (Rearrangement) Ion_B1 Ar-OEt Cation (Loss of •NCS) m/z 165 M_Ion->Ion_B1 - •NCS (58 Da) (Homolytic) Ion_C1 [M - CH3]+ m/z 208 M_Ion->Ion_C1 - •CH3 (15 Da) Ion_C2 [M - C2H5]+ m/z 194 M_Ion->Ion_C2 - •C2H5 (29 Da) Ion_A2 Di-Phenol Ion (Loss of 2nd C2H4) m/z 167 Ion_A1->Ion_A2 - C2H4 (28 Da)

Caption: Fragmentation tree of this compound showing the dominant ethene elimination pathway (green) vs. NCS cleavage (red).

Experimental Protocol: Comparative Analysis

To validate these patterns, the following LC-MS/MS protocol is recommended. This setup ensures separation of the target from potential hydrolysis products (amines).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of DEITC in 1 mL of acetonitrile (ACN).

  • Working Standard: Dilute to 10 µg/mL in 50:50 ACN:Water (0.1% Formic Acid).

    • Note: Avoid alcohols (MeOH/EtOH) as solvents to prevent thiocarbamate formation via solvolysis.

  • Comparator Prep: Prepare 1,2-dimethoxy-4-isothiocyanatobenzene under identical conditions.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Why Positive? Protonation occurs readily on the Nitrogen of the NCS group or the ether oxygens.

  • Source Temp: 350°C (Ensure vaporization but minimize thermal degradation).

  • Collision Energy (CE): Ramp 10–40 eV to observe sequential losses.

Data Interpretation Workflow
  • Check Parent Ion: Confirm

    
     (
    
    
    
    ) for DEITC.
  • Scan for Neutral Loss 28: Apply Neutral Loss Scan of 28 Da.

    • Result: DEITC will show a strong signal; DMITC (Methoxy) will be silent (cannot lose ethene).

  • Monitor NCS Loss: Look for transition

    
     (Loss of 58). This confirms the isothiocyanate integrity.
    

Comparative Performance Data

The following table summarizes the expected spectral peaks when comparing the Diethoxy target against the Dimethoxy alternative.

m/z (Fragment)IdentityRelative Abundance (DEITC)Relative Abundance (DMITC)Interpretation
M+ Molecular Ion100% (Base Peak)100% (Base Peak)Stable aromatic core.
M - 28 Loss of EtheneHigh (~60-80%) Absent Key Differentiator. Specific to ethoxy chains.
M - 15 Loss of MethylLow (<10%)High (~40%)DMITC loses methyl easily; DEITC prefers ethene loss.
M - 29 Loss of EthylModerate (~20%)AbsentDirect bond cleavage of ethyl group.
M - 58 Loss of NCSModerate (~30%)Moderate (~30%)Characteristic of isothiocyanate functionality.
Scientific Rationale

The preference for ethene loss (M-28) over ethyl radical loss (M-29) in DEITC is driven by thermodynamics. The formation of a neutral alkene (ethene) and a radical cation is often energetically favored over the formation of a high-energy ethyl radical, especially when the resulting ion (a phenol-like radical cation) is resonance stabilized.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methoxyphenyl isothiocyanate. National Institute of Standards and Technology.[1][2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement and alkene loss in ethers).
  • Podbešek, P., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

Sources

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